molecular formula C15H16ClN3S B15160714 Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl- CAS No. 677343-22-5

Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-

Cat. No.: B15160714
CAS No.: 677343-22-5
M. Wt: 305.8 g/mol
InChI Key: ZIJLCEOYEUOLNB-UHFFFAOYSA-N
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Description

Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl-, the synthesis can be achieved through the following steps:

Industrial Production Methods

Industrial production of guanidines often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of solid-state mechanochemical ball milling has been highlighted as an effective method for synthesizing guanidines without the need for bulk solvents .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

677343-22-5

Molecular Formula

C15H16ClN3S

Molecular Weight

305.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfanylphenyl]-2-ethylguanidine

InChI

InChI=1S/C15H16ClN3S/c1-2-18-15(17)19-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H3,17,18,19)

InChI Key

ZIJLCEOYEUOLNB-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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